

# Comparative Cytotoxicity Analysis: UNC7145 vs. Parent Compound UNC6934

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UNC7145

Cat. No.: B15587662

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## A Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of the cytotoxicity of the chemical probe UNC6934 and its corresponding negative control compound, **UNC7145**. This information is intended for researchers, scientists, and drug development professionals working in oncology and epigenetics.

## Introduction to UNC6934 and UNC7145

UNC6934 is a potent and selective chemical probe that targets the PWWP domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1.<sup>[1][2]</sup> NSD2 is a histone methyltransferase that plays a crucial role in regulating gene expression through the dimethylation of histone H3 at lysine 36 (H3K36me2).<sup>[1][3]</sup> Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma.<sup>[1][3][4]</sup> **UNC7145** is a structurally related analog of UNC6934 that serves as a negative control due to its significantly reduced binding affinity for the NSD2 PWWP domain.<sup>[1][4]</sup> This pair of compounds provides a valuable toolset for elucidating the biological functions of the NSD2 PWWP domain and the consequences of its inhibition.

## Quantitative Cytotoxicity Data

The cytotoxic effects of UNC6934 and **UNC7145** have been evaluated across a panel of cancer cell lines. The following tables summarize the reported cell viability data, providing a direct comparison of the two compounds.

Table 1: Effect of **UNC7145** and UNC6934 on Cell Viability after 72-Hour Treatment

Cell Line	Compound	Concentration (μM)	Relative Cell Number (normalized to DMSO)
HCT116	UNC7145	10	~1.0
UNC6934	10	~1.0	
HEK293	UNC7145	10	~1.0
UNC6934	10	~1.0	
HT1080	UNC7145	10	~1.0
UNC6934	10	~1.0	
MCF7	UNC7145	10	~1.0
UNC6934	10	~1.0	
U2OS	UNC7145	10	~1.0
UNC6934	10	~1.0	

Data extracted from Dilworth et al., Nat Chem Biol, 2021.[1] The study showed that after 72 hours of treatment, neither **UNC7145** nor UNC6934 exhibited significant cytotoxicity at a concentration of 10 μM in the tested cell lines when compared to the DMSO control.[1]

Table 2: Effect of **UNC7145** and UNC6934 on Cell Viability after 6- and 12-Day Treatments

Cell Line	Compound	Concentration (μM)	Treatment Duration	Relative Viability (normalized to DMSO)
KMS-11	UNC7145	10	6 days	~1.0
UNC6934	10	6 days	~1.0	
UNC7145	10	12 days	~1.0	
UNC6934	10	12 days	~1.0	
MM1S	UNC7145	10	6 days	~1.0
UNC6934	10	6 days	~1.0	
UNC7145	10	12 days	~1.0	
UNC6934	10	12 days	~1.0	
RS4;11	UNC7145	10	6 days	~1.0
UNC6934	10	6 days	~1.0	
UNC7145	10	12 days	~1.0	
UNC6934	10	12 days	~1.0	

Data extracted from Dilworth et al., Nat Chem Biol, 2021.[1] Similar to the 72-hour treatment, longer-term incubation of up to 12 days with 10 μM of either **UNC7145** or UNC6934 did not result in a significant reduction in cell viability in the tested multiple myeloma and leukemia cell lines.[1]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cytotoxicity analysis of **UNC7145** and UNC6934.

### IncuCyte® Live-Cell Analysis for Cell Viability (72-hour assay)

This real-time, automated assay was used to monitor cell proliferation and viability.

- **Cell Seeding:** Cells (HCT116, HEK293, HT1080, MCF7, and U2OS) were seeded in 96-well plates at a density that allows for logarithmic growth over the 72-hour period.
- **Compound Treatment:** The following day, cells were treated with **UNC7145**, UNC6934 (at indicated concentrations, typically up to 10  $\mu$ M), or a DMSO vehicle control.
- **Nuclear Staining:** Vybrant™ DyeCycle™ Green Stain was added to the culture medium to fluorescently label the nuclei of all cells.
- **Image Acquisition:** The 96-well plate was placed inside an IncuCyte® live-cell analysis system. Phase-contrast and green fluorescence images were acquired every 2-4 hours.
- **Data Analysis:** The IncuCyte® software was used to count the number of fluorescent nuclei in each well over time. The relative cell number was calculated by normalizing the cell count in the compound-treated wells to the cell count in the DMSO-treated control wells.

## CellTiter-Glo® Luminescent Cell Viability Assay (6- and 12-day assays)

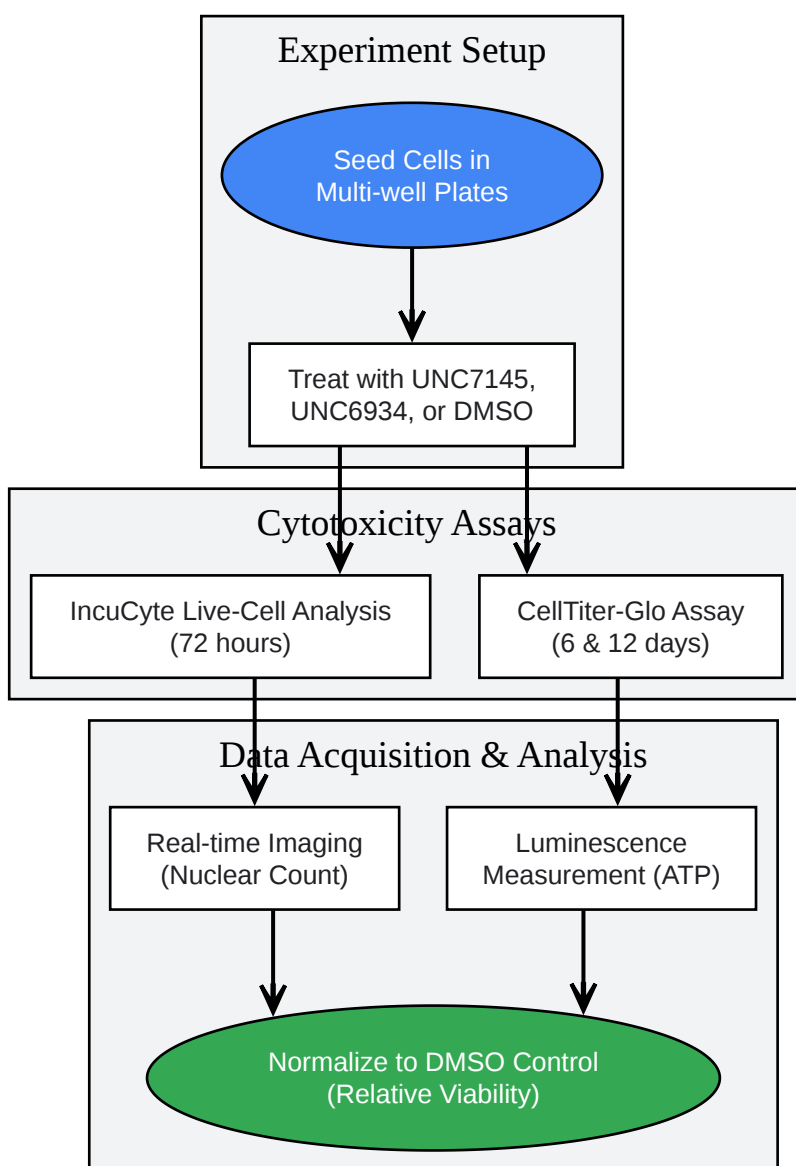
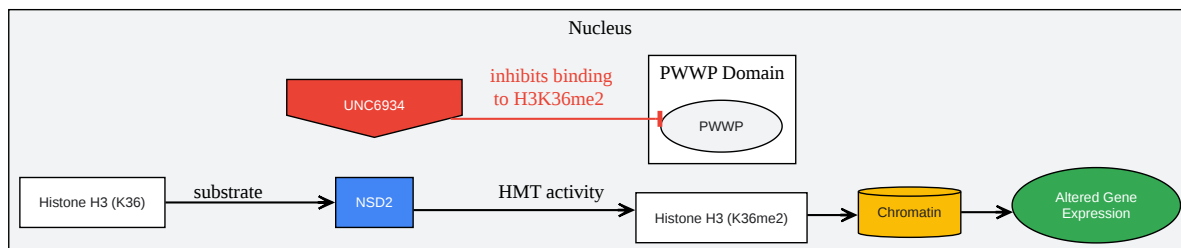
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.<sup>[5]</sup>

- **Cell Seeding:** Cells (KMS-11, MM1S, RS4;11) were seeded in 12-well plates.
- **Compound Treatment:** Cells were treated with **UNC7145**, UNC6934 (at indicated concentrations, typically up to 10  $\mu$ M), or a DMSO vehicle control. The medium and compounds were replenished every 3-4 days.
- **Assay Procedure:**
  - At the end of the treatment period (6 or 12 days), the 12-well plates were equilibrated to room temperature for approximately 30 minutes.
  - An equal volume of CellTiter-Glo® Reagent was added to the volume of cell culture medium in each well.

- The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.
- The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: The luminescence was measured using a plate reader.
- Data Analysis: The relative viability was calculated by normalizing the luminescent signal from the compound-treated wells to the signal from the DMSO-treated control wells.

## Visualizations

### Signaling Pathway Diagram



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)